N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide
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Overview
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the fluorophenyl group in this compound enhances its biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific structure and targets . For instance, some thiazole derivatives have been found to exhibit trypanocidal activity, indicating their potential impact on the biochemical pathways related to Trypanosoma brucei infections . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and methanesulfonamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-fluorophenyl)thiazol-4-yl)acetamide
- 4-(2-(2-fluorophenyl)thiazol-4-yl)benzenesulfonamide
- 2-(2-(2-fluorophenyl)thiazol-4-yl)phenylamine
Uniqueness
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which enhances its solubility and biological activity. The fluorophenyl group also contributes to its potency and selectivity in targeting specific enzymes or receptors .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c1-23(20,21)19-14-9-5-3-7-12(14)15-10-22-16(18-15)11-6-2-4-8-13(11)17/h2-10,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWYZWMJBKJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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